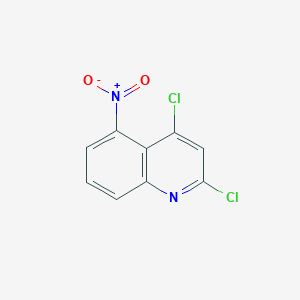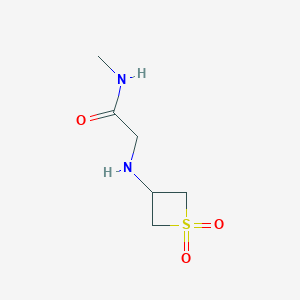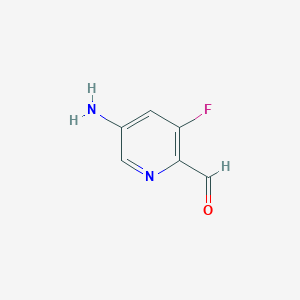
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is an organic compound with the molecular formula C13H19N3O3 It is a derivative of β-alanine and contains a dimethylamino group attached to a benzyl moiety, which is further linked to a ureido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable amine to form the corresponding benzylamine.
Ureido Group Introduction: The benzylamine intermediate is then reacted with an isocyanate to introduce the ureido group.
Coupling with β-Alanine: Finally, the ureido intermediate is coupled with β-alanine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzyl moiety can be reduced to form the corresponding amine.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Ureido-substituted products.
科学的研究の応用
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ureido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-(2-(Dimethylamino)benzyl)ureido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(3-(2-(Dimethylamino)benzyl)ureido)pentanoic acid: Contains a pentanoic acid moiety.
3-(3-(2-(Dimethylamino)benzyl)ureido)hexanoic acid: Features a hexanoic acid moiety.
Uniqueness
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the ureido group provides versatility in chemical modifications.
特性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
3-[[2-(dimethylamino)phenyl]methylcarbamoylamino]propanoic acid |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-3-5-10(11)9-15-13(19)14-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,17,18)(H2,14,15,19) |
InChIキー |
OTXQCWWVHMJYPT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1CNC(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)





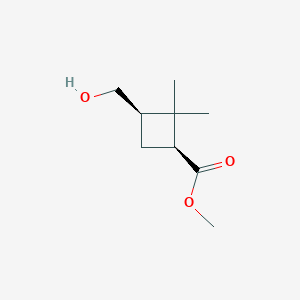
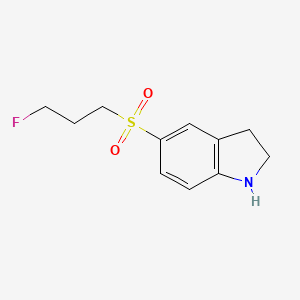
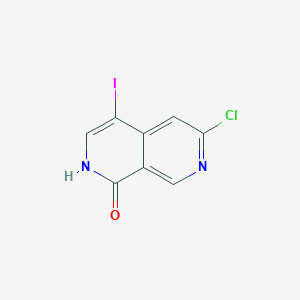
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

